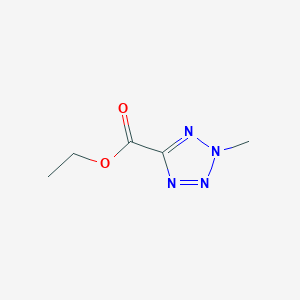

Ethyl 2-methyl-2H-tetrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methyl-2H-tetrazole-5-carboxylate (CAS: 91511-38-5) is a heterocyclic organic compound featuring a tetrazole ring substituted with a methyl group at the 2-position and an ethyl ester moiety at the 5-position. The tetrazole ring, a five-membered aromatic ring containing four nitrogen atoms, imparts unique electronic and steric properties, making this compound a valuable building block in medicinal chemistry and organic synthesis. Its ester group enhances solubility in organic solvents, while the methyl substituent contributes to metabolic stability, a critical factor in drug design .

This compound is commercially available (97% purity) and is frequently utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and ligands for coordination chemistry . Its structural versatility allows for further functionalization, enabling the development of derivatives with tailored biological or physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2H-tetrazole-5-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst . The reaction typically occurs in an aromatic solvent under reflux conditions. Another method involves the use of acetic acid and tert-butyl alcohol as solvents .

Industrial Production Methods

Industrial production of this compound often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . The use of non-toxic reagents and easy extraction methods are also preferred to ensure cost-effectiveness and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2H-tetrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.

Reduction: Can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Participates in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a tetrazole derivative with a five-membered ring containing four nitrogen atoms. It has a molecular formula of C₅H₈N₄O₂ and a molecular weight of roughly 156.14 g/mol. Due to its unique chemical properties and biological activities, this compound has found diverse applications in medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

This compound serves various roles across scientific disciplines.

Chemistry this compound is used as a building block in synthesizing complex organic molecules. It can be synthesized through eco-friendly methods, such as using water as a solvent, under moderate conditions, with non-toxic substances, and with easy extractions, easy setup, and low cost, which results in good to excellent yields. Also, the resulting pyruvate derivatives from the synthesis of this compound can be employed in additional chemical reactions or biological studies.

Biology In drug design, this compound acts as a bioisosteric replacement for carboxylic acids, which enhances the stability and bioavailability of pharmaceuticals. Tetrazoles, including this compound, are frequently used as bioisosteric replacements for carboxylic acids in medicinal chemistry.

Medicine this compound is incorporated into drug pharmacophores, including antibacterial, anti-inflammatory, and anti-allergic agents. Synthesized compounds that belong to the sartans family, such as biphenyl tetrazole, are commonly used drug moieties in hypertension treatment. Tetrazole compounds can display neuroprotective effects, making them potentially useful in treating neurological disorders.

Industry This compound is utilized in the production of high-energy materials, corrosion inhibitors, and metal complexation agents.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2H-tetrazole-5-carboxylate involves its ability to mimic carboxylic acids, allowing it to interact with biological targets similarly . The tetrazole ring can stabilize negative charges through delocalization, making it an effective ligand for metal ions and a versatile component in drug design .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural analogs of Ethyl 2-methyl-2H-tetrazole-5-carboxylate, emphasizing differences in substituents, heterocyclic cores, and applications:

Key Observations:

Heterocyclic Core Differences: Tetrazole vs. Thiazole: Tetrazoles (e.g., this compound) exhibit higher nitrogen content and aromaticity compared to thiazoles (e.g., Ethyl 2-aminothiazole-5-carboxylate), influencing electronic properties and reactivity. Tetrazoles are more resistant to metabolic degradation, whereas thiazoles are often employed for their sulfur-based bioactivity . In contrast, the trifluoromethylphenyl group in the thiazole analog (CAS 175277-03-9) increases lipophilicity, favoring membrane permeability in drug candidates .

Functional Group Impact :

- Ester vs. Carboxylic Acid : The ethyl ester group in this compound improves solubility in organic solvents, facilitating synthetic modifications. Hydrolysis of the ester to a carboxylic acid (e.g., as in ) is a common strategy to modulate bioavailability in prodrugs .

Biological Activity

Ethyl 2-methyl-2H-tetrazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly due to the presence of the tetrazole ring, which acts as a biomimic of carboxylic acids. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H6N4O2. The tetrazole moiety contributes to its unique chemical properties, enhancing stability compared to traditional carboxylic acids. This stability is crucial for its applications in drug design and synthesis.

The mechanism of action for this compound involves its ability to mimic carboxylic acids, allowing it to interact with biological targets similarly. The tetrazole ring can form hydrogen bonds and engage in electrostatic interactions with various biomolecules, which is essential for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing the tetrazole ring demonstrate significant antimicrobial properties against various pathogens .

- Antihypertensive Effects : Recent research has highlighted the antihypertensive potential of tetrazole derivatives, including this compound, suggesting their role as angiotensin-II receptor antagonists .

- Anti-inflammatory Properties : The compound has been associated with anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory mediators .

- Nootropic Effects : Some studies indicate that tetrazole derivatives may possess nootropic properties, enhancing cognitive function.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilicity compared to traditional carboxylic acids. The compound's metabolic pathways include the formation of β-glucuronides, which is common among aliphatic carboxylic acids.

Applications in Research and Industry

This compound serves various roles in scientific research:

- Organic Synthesis : It is utilized as a building block for synthesizing more complex organic molecules.

- Drug Development : The compound acts as a bioisosteric replacement for carboxylic acids in drug design, enhancing the stability and efficacy of pharmaceutical agents .

- Industrial Uses : It finds applications in producing high-energy materials and corrosion inhibitors.

Case Studies

- Antihypertensive Activity Study : A study evaluated ester derivatives based on this compound for their antihypertensive effects. Results indicated significant activity against angiotensin-II receptors, suggesting potential therapeutic applications in hypertension management .

- Antimicrobial Evaluation : A series of tetrazole derivatives were tested against bacterial strains, showing effective inhibition rates ranging from 20% to 50% compared to controls. This underscores the potential use of these compounds in developing new antimicrobial therapies .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-methyl-2H-tetrazole-5-carboxylate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclization reactions using sodium azide and alkylating agents like ethyl chloroacetate. For example, a modified procedure from tetrazole derivatives (e.g., benzoxazole-tetrazole hybrids) uses sodium azide, ammonium chloride, and DMF under reflux, followed by alkylation with ethyl chloroacetate to introduce the ester group . Key variables affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve azide reactivity.

- Temperature : Reflux (~100–120°C) ensures complete cyclization.

- Catalysis : Copper(I) salts (e.g., CuCN) can accelerate nitrile-to-tetrazole conversions .

Properties

IUPAC Name |

ethyl 2-methyltetrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-8-9(2)7-4/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYUKSXHYURGOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(N=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.